An In-depth Technical Guide to 4-Bromophenanthrene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromophenanthrene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable and versatile building block in synthetic organic chemistry. Its rigid, planar phenanthrene core, combined with the reactive bromine handle at the 4-position, makes it a key intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of 4-Bromophenanthrene, detailing its chemical and physical properties, synthesis, purification, reactivity, and applications, with a particular focus on its utility in the development of novel organic materials and potential pharmaceutical scaffolds.
Core Chemical and Physical Properties
The unique properties of 4-Bromophenanthrene are dictated by its phenanthrene backbone and the attached bromine atom. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 19462-79-4 | [1][2] |
| Molecular Formula | C₁₄H₉Br | [2] |
| Molecular Weight | 257.12 g/mol | [2] |
| Appearance | Yellowish oil or low-melting solid | [1] |
| Melting Point | 48-49 °C (purified) | [1] |
| Boiling Point | ~389.7 °C (Predicted) | [3] |
| Density | ~1.479 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, ether, and benzene. | [1] |
Synthesis of 4-Bromophenanthrene
The synthesis of 4-Bromophenanthrene can be approached through several routes. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction. Two effective methods are detailed below, both originating from the work of Newman and colleagues.[1]
Method 1: From 4-Phenanthrenecarboxylic Acid
This method provides a relatively direct route to 4-Bromophenanthrene from a readily accessible carboxylic acid precursor. The key transformation is a Hunsdiecker-type reaction, where a carboxyl group is replaced by a bromine atom.
Caption: Synthetic pathway from 4-Phenanthrenecarboxylic Acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-phenanthrenecarboxylic acid and 14.5 g of mercuric acetate in 30 ml of N-methylpyrrolidone.
-
Decarboxylation: Heat the reaction mixture at 100 °C for approximately 6 hours. The evolution of carbon dioxide should be observed.
-
Bromination: Cool the resulting yellow solution to 50 °C. Carefully add 18.0 g of pyridinium hydrobromide perbromide.
-
Workup: After cooling to room temperature, dilute the dark mixture with 200 ml of water.
-
Extraction: Extract the aqueous mixture with hexane.
-
Purification: The crude product, a yellow oil, can be purified by crystallization or by forming the red tetranitrofluorenone complex, followed by chromatography over alumina to yield pure 4-Bromophenanthrene.[1] A 38-55% yield can be expected.[1]
Method 2: Multi-step Synthesis from Diphenic Acid
A longer, yet viable, route begins with diphenic acid, which is first cyclized and then taken through a series of functional group transformations to arrive at the target molecule. This method highlights the versatility of classical organic reactions in building complex aromatic systems.
Caption: Overview of the multi-step synthesis from Diphenic Acid.
This seven-step synthesis results in an overall yield of approximately 11%.[1] The initial steps involving the cyclization of diphenic acid[4] and subsequent reduction are well-established procedures.
Spectroscopic Characterization
A key identifying feature of 4-Bromophenanthrene is its ¹H NMR spectrum, which displays an unusually deshielded proton.
-
¹H NMR: A notable characteristic is a multiplet centered at τ -0.25 (approximately δ 10.25 ppm).[1] This significant downfield shift is attributed to the steric compression and anisotropic effects experienced by the proton at the 5-position, which is in close proximity to the bromine atom at the 4-position.
-
¹³C NMR: The spectrum is expected to show 14 distinct signals for the aromatic carbons. The carbon atom directly attached to the bromine (C4) will exhibit a chemical shift influenced by the "heavy atom effect," typically appearing more upfield than what would be predicted based on electronegativity alone.
-
IR Spectroscopy: The infrared spectrum will display characteristic peaks for an aromatic system. Key absorptions are expected for C-H stretching of the aromatic protons (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ region), and the C-Br stretching vibration (typically in the 690-515 cm⁻¹ range).[5][6]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 256 and 258, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[2]
Reactivity and Synthetic Applications
The bromine atom in 4-Bromophenanthrene is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing larger, more functionalized molecules.
Caption: Major cross-coupling reactions involving 4-Bromophenanthrene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between 4-Bromophenanthrene and various aryl or vinyl boronic acids or esters.[7][8] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in organic electronics and medicinal chemistry.
Typical Reaction Conditions:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands.
-
Base: An aqueous solution of a base like K₂CO₃, Na₂CO₃, or K₃PO₄ is required to activate the boronic acid.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used.
Heck Coupling
The Heck reaction allows for the arylation of alkenes, providing access to 4-alkenylphenanthrenes (substituted stilbenes).[9][10] These products are of interest for their photophysical properties and as precursors to other functional molecules.
Typical Reaction Conditions:
-
Catalyst: Typically Pd(OAc)₂ with or without phosphine ligands.
-
Base: A hindered amine base, such as triethylamine, is used to neutralize the HBr formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often employed.
Applications in Materials Science and Drug Development
The extended, rigid aromatic system of the phenanthrene core makes it an attractive scaffold for materials with interesting electronic and photophysical properties. By using the cross-coupling reactions described above, researchers can append various functional groups to the 4-position of the phenanthrene ring to fine-tune these properties. This makes 4-Bromophenanthrene a valuable precursor for:
-
Organic Light-Emitting Diodes (OLEDs): The synthesis of larger conjugated systems that can function as emissive or charge-transporting materials.
-
Organic Semiconductors: The creation of molecules with tailored electronic properties for use in organic field-effect transistors (OFETs).[11][12]
-
Pharmaceutical Scaffolds: The phenanthrene nucleus is found in a number of natural products and pharmacologically active compounds. 4-Bromophenanthrene provides a convenient entry point for the synthesis of novel analogues for drug discovery programs.
Safety and Handling
-
GHS Hazard Statements (Anticipated):
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Handling and Storage: 4-Bromophenanthrene should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromophenanthrene is a synthetically useful molecule with significant potential in the fields of materials science and medicinal chemistry. Its well-defined structure and the versatile reactivity of the carbon-bromine bond allow for the rational design and synthesis of complex, functionalized phenanthrene derivatives. This guide has provided a detailed overview of its properties, synthesis, and reactivity to aid researchers in leveraging this important chemical building block for their scientific endeavors.
References
-
Newman, M. S., & Boden, H. (1969). Synthesis of 4-bromophenanthrene. The Journal of Organic Chemistry, 34(6), 1904–1906. [Link]
-
PubChem. (n.d.). 9-Bromophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Royal Society of Chemistry. (n.d.). Supplementary Information: A versatile catalyst for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-cyanophenanthrene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diphenic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2007). Palladium I. Basic Principles. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
ResearchGate. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Bromophenanthrene | C14H9Br | CID 299137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cochise.edu [cochise.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
